molecular formula C15H19NO B2632705 2-[Benzyl(prop-2-yn-1-yl)amino]-2-cyclopropylethan-1-ol CAS No. 1797167-90-8

2-[Benzyl(prop-2-yn-1-yl)amino]-2-cyclopropylethan-1-ol

Cat. No. B2632705
CAS RN: 1797167-90-8
M. Wt: 229.323
InChI Key: RPIFGCLSYRKFKH-UHFFFAOYSA-N
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Description

The compound “2-[Benzyl(prop-2-yn-1-yl)amino]-2-cyclopropylethan-1-ol” is a chemical compound with the formula C12H15NO . It is also known as 2-(BENZYL(PROP-2-YN-1-YL)AMINO)ETHANOL . The compound is a pale-yellow to yellow-brown liquid .


Molecular Structure Analysis

The molecular structure of “2-[Benzyl(prop-2-yn-1-yl)amino]-2-cyclopropylethan-1-ol” is represented by the InChI code: InChI=1/C12H15NO/c1-2-8-13(9-10-14)11-12-6-4-3-5-7-12/h1,3-7,14H,8-11H2 . This indicates the presence of a benzyl group, a prop-2-yn-1-yl group, and an amino group in the molecule .


Physical And Chemical Properties Analysis

The compound “2-[Benzyl(prop-2-yn-1-yl)amino]-2-cyclopropylethan-1-ol” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 189.26 .

Safety And Hazards

The compound “2-[Benzyl(prop-2-yn-1-yl)amino]-2-cyclopropylethan-1-ol” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Future Directions

While specific future directions for “2-[Benzyl(prop-2-yn-1-yl)amino]-2-cyclopropylethan-1-ol” are not available in the retrieved data, it’s worth noting that compounds with similar structures are often subjects of ongoing research in the development of new drugs . Therefore, it’s possible that this compound could also be a subject of future research in drug development.

properties

IUPAC Name

2-[benzyl(prop-2-ynyl)amino]-2-cyclopropylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-2-10-16(15(12-17)14-8-9-14)11-13-6-4-3-5-7-13/h1,3-7,14-15,17H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIFGCLSYRKFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC1=CC=CC=C1)C(CO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Benzyl(prop-2-yn-1-yl)amino]-2-cyclopropylethan-1-ol

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